Introduction: Situating N-(3,5-Dimethylphenyl)hydroxylamine in Modern Chemistry
Introduction: Situating N-(3,5-Dimethylphenyl)hydroxylamine in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of N-(3,5-Dimethylphenyl)hydroxylamine and its Hydrochloride Salt
N-Arylhydroxylamines are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Their unique electronic nature, characterized by a nucleophilic nitrogen atom bonded to an oxygen, imparts a rich and varied reactivity profile. This guide focuses on a specific, yet representative, member of this class: N-(3,5-Dimethylphenyl)hydroxylamine and its hydrochloride salt.
While not as extensively documented as simpler analogues, a thorough understanding of its properties can be extrapolated from its structure and the established chemistry of related N-arylhydroxylamines. This document serves as a technical resource for researchers, providing core data, predicted characteristics based on established chemical principles, and field-proven insights into its handling and application. The hydrochloride salt, being more stable and soluble than the free base, is the common form for laboratory use.[2]
PART 1: Molecular Identity and Physicochemical Properties
A clear definition of a chemical entity begins with its fundamental identifiers and physical characteristics. These data are crucial for everything from procurement and inventory management to stoichiometric calculations and experimental design.
Core Compound Identifiers
The foundational data for N-(3,5-Dimethylphenyl)hydroxylamine and its HCl salt are summarized below. Note that the hydrochloride salt is the entity of primary focus for practical applications due to its enhanced stability.
| Property | Value | Source |
| Compound Name | N-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride | - |
| Synonyms | 3,5-Dimethyl-N-hydroxybenzenamine HCl | [3] |
| Molecular Formula | C₈H₁₂ClNO | Calculated |
| Molecular Weight | 173.64 g/mol | Calculated |
| Parent Free Base CAS | 68395-77-7 | [3] |
| Parent Free Base Formula | C₈H₁₁NO | [3] |
| Parent Free Base MW | 137.18 g/mol | [3] |
Physicochemical Characteristics (Experimental and Predicted)
Experimental data for this specific molecule is not widely published. Therefore, the following table combines established data for the parent compound with scientifically grounded predictions for the hydrochloride salt.
| Property | Predicted/Observed Value | Causality and Scientific Rationale |
| Appearance | White to off-white crystalline solid | Hydroxylamine salts are typically crystalline solids. The salt form enhances lattice energy, favoring a solid state at room temperature. |
| Melting Point | Not available. Likely decomposes upon heating. | Simple hydroxylamine hydrochloride decomposes around 151-157 °C.[4][5] Substituted aryl derivatives may exhibit different thermal stability, but decomposition is a common pathway for hydroxylamines. |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in nonpolar solvents. | The hydrochloride salt introduces ionic character, drastically increasing polarity and favoring solubility in polar protic solvents. The free base would be significantly less water-soluble. |
| pKa (of NH₂OH⁺) | Not available. Estimated range: 4-6. | The parent hydroxylamine (NH₃OH⁺) has a pKa of ~6. The electron-donating methyl groups on the aryl ring will slightly increase the basicity (raise the pKa) of the nitrogen compared to phenylhydroxylamine, but the aryl group itself is electron-withdrawing compared to an alkyl group, lowering the pKa relative to simple alkyl hydroxylamines. |
| Stability | Air and moisture sensitive. Store under inert gas. | N-Arylhydroxylamines are susceptible to oxidation, which can lead to the formation of nitrosoarenes and other degradation products. The HCl salt provides greater stability than the free base but should still be handled with care.[6] |
PART 2: Spectroscopic and Analytical Characterization
The unambiguous identification of a molecule is paramount. While a definitive experimental spectrum for O-(3,5-Dimethylphenyl)hydroxylamine HCl is not publicly available, its spectral features can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The predicted shifts provide a benchmark for researchers to confirm the identity and purity of their material.
-
¹H NMR (Predicted):
-
Aromatic Protons (Ar-H): Two distinct signals would be expected in the aromatic region (~6.5-7.0 ppm). One signal integrating to 2H for the protons ortho to the hydroxylamine group, and one signal integrating to 1H for the proton para to the group.
-
Methyl Protons (-CH₃): A single, sharp signal integrating to 6H would appear in the aliphatic region (~2.2-2.4 ppm), as both methyl groups are chemically equivalent.
-
Hydroxylamine Protons (-NH-OH): These protons are exchangeable and may appear as broad singlets, or not be observed at all, depending on the solvent (e.g., D₂O), concentration, and temperature. When visible, they would be significantly downfield.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons (Ar-C): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (~145-150 ppm). The two carbons bearing methyl groups would be next (~138-140 ppm), followed by the remaining aromatic carbons.
-
Methyl Carbons (-CH₃): A single signal in the high-field region (~20-22 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3200-3400 (broad) | O-H and N-H stretch | Characteristic broad absorption for hydroxyl and amine groups, often involved in hydrogen bonding.[7] |
| 2400-2800 (broad) | N-H⁺ stretch (Ammonium salt) | A very broad and complex absorption band is characteristic of the stretching vibration in an ammonium hydrochloride salt. |
| ~1600, ~1475 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1050-1250 | C-N stretch | Typical region for aryl amine C-N stretching. |
| ~800-900 | C-H bend (out-of-plane) | Bending vibration for the 1,3,5-trisubstituted aromatic ring pattern. |
Analytical Methodologies
Quantitative analysis and impurity profiling require robust analytical methods. Due to the properties of hydroxylamines (low UV absorbance, high polarity), derivatization is often employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Challenge: Arylhydroxylamines often lack a strong chromophore for sensitive UV detection.[8]
-
Solution: Pre-column derivatization is the method of choice. Reaction with an aldehyde (e.g., benzaldehyde) forms a highly UV-active oxime, enabling sensitive detection. Reversed-phase chromatography (e.g., C18 column) with an acidic mobile phase is typically effective for separation.
-
-
Electrochemical Detection:
-
Principle: Arylhydroxylamines are electrochemically active and can be detected with high sensitivity using amperometric or coulometric detectors.[8] This method is direct and avoids derivatization but requires specialized equipment.
-
The workflow for a standard analytical validation is outlined below.
Caption: HPLC workflow for quantifying arylhydroxylamines via derivatization.
PART 3: Synthesis and Reactivity
Understanding how a compound is made and how it behaves chemically is core to its effective use in drug development and research.
General Synthetic Route
N-Arylhydroxylamines are most commonly and efficiently synthesized via the selective reduction of the corresponding nitroarene.[1] This transformation is a delicate one, as over-reduction leads to the corresponding aniline, while incomplete reduction can leave starting material.
Key Transformation: 3,5-Dimethylnitrobenzene → N-(3,5-Dimethylphenyl)hydroxylamine
Common Methodologies:
-
Catalytic Hydrogenation: This is a highly effective and scalable method. A platinum-on-carbon (Pt/C) catalyst is often used. The key to selectivity is the inclusion of an inhibitor or modifier that poisons the catalyst just enough to prevent the reduction from proceeding all the way to the aniline. Additives like dimethyl sulfoxide (DMSO) or 4-(dimethylamino)pyridine (DMAP) have been successfully used to achieve high selectivity for the hydroxylamine product.[1]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N₂H₄) in the presence of a catalyst (e.g., Rh-Fe) can also be effective.
-
Stoichiometric Reduction: Classical methods using reducing agents like zinc dust in an aqueous ammonium chloride solution can also yield N-arylhydroxylamines.
The general workflow for synthesis and isolation is depicted below.
Caption: General workflow for the synthesis of N-arylhydroxylamine HCl salts.
Core Reactivity Profile
The chemistry of N-(3,5-Dimethylphenyl)hydroxylamine is governed by the interplay between the nucleophilic nitrogen, the adjacent oxygen, and the aromatic ring.
-
Nucleophilic Attack: The nitrogen atom is a potent nucleophile (an alpha-effect nucleophile), readily attacking electrophilic centers. A classic application is the reaction with aldehydes and ketones to form oximes, or with esters to form hydroxamic acids.[9][10] This reactivity is fundamental to its use as a synthetic building block.
-
Oxidation: Arylhydroxylamines are easily oxidized. Mild oxidizing agents can convert them to nitroso compounds (Ar-N=O). This susceptibility to oxidation is a key consideration for storage and handling. In biological systems, this oxidation can be a pathway to reactive metabolites.
-
Reaction with Electrophiles: The hydroxylamine can react with various electrophilic reagents, which is a cornerstone of its application in creating diverse molecular scaffolds. For example, it can be used in transition metal-catalyzed reactions to install unprotected amino groups onto alkenes and arenes.[11]
-
Formation of Nitrenium Ions: Under acidic conditions or upon conversion to a derivative with a good leaving group on the oxygen (e.g., an ester), N-arylhydroxylamines can be precursors to highly reactive arylnitrenium ions (Ar-NH⁺). These electrophilic species are implicated in the mechanism of action of certain carcinogens as they can react with biological nucleophiles like DNA.[12]
PART 4: Safety and Handling
GHS Hazard Classification (Inferred from Analogues): Based on data for similar hydroxylamine derivatives, the following hazards should be assumed[13]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction or respiratory irritation.
Self-Validating Safety Protocol:
-
Engineering Controls:
-
Causality: The primary risk is exposure to dust or vapors.
-
Protocol: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and containment.
-
-
Personal Protective Equipment (PPE):
-
Causality: To prevent skin and eye contact.
-
Protocol: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles or a face shield at all times.
-
-
Storage and Handling:
-
Causality: The compound is sensitive to air, moisture, and potentially heat.
-
Protocol: Store in a tightly sealed, clearly labeled container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.
-
-
Spill and Disposal:
-
Causality: To mitigate accidental release and ensure proper disposal.
-
Protocol: In case of a spill, do not create dust. Moisten the material with a suitable solvent (e.g., water) before carefully sweeping it into a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.
-
References
-
PubChem. (n.d.). 3,5-Dimethylphenylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Sternson, L. A. (1974). Electrochemical determination of arylhydroxylamines in aqueous solutions and liver microsomal suspensions. Analytical Chemistry.[8]
-
Novak, M., & Kennedy, S. A. (1985). Reactivity and selectivity of nitrenium ions derived from ester derivatives of carcinogenic N-(4-biphenylyl)hydroxylamine and the corresponding hydroxamic acid. Journal of the American Chemical Society. Retrieved from [Link][12]
-
Agarwal, D., et al. (2015). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. World Journal of Pharmacy and Pharmaceutical Sciences.[14]
-
Semon, W. L. (1923). ACETOXIME. Organic Syntheses. Retrieved from [Link][15]
-
Luescher, M. U., & Bode, J. W. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Retrieved from [Link][11]
-
Nagaraja, P., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Analytical Sciences.[16]
-
Coutinho, D. L. M., et al. (2006). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Synthetic Communications.[17]
-
Luescher, M. U., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Amines onto Alkenes. ETH Zurich Research Collection.[18]
-
Chen, J., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules. Retrieved from [Link][1]
-
PubChem. (n.d.). O-[(2,4-dimethylphenyl)methyl]hydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][13]
-
de Oliveira, M. C. B., et al. (2007). On the mechanism of the reaction between aryl acetates and hydroxylamine. ARKIVOC.[10]
-
Google Patents. (2013). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. Retrieved from [19]
-
Goel, O. P. (2009). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Organic Preparations and Procedures International.[20]
-
Malassis, L., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia. Catalysts.[6]
-
da Silva, A. B. F., et al. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Chemical Communications.[21]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0289968). Retrieved from [Link][22]
-
MDPI. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Retrieved from [Link][23]
-
Giguere, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry.[7]
-
PubChem. (n.d.). (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link][24]
-
NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link][25]
-
PrepChem. (n.d.). Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). Retrieved from [Link][26]
-
Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]
Sources
- 1. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 876-33-5: Hydroxylamine, O-[(4-methoxyphenyl)methyl]-,… [cymitquimica.com]
- 3. 3,5-Dimethylphenylhydroxylamine | C8H11NO | CID 50165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxylamine Hydrochloride | 5470-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Hydroxylamine hydrochloride, 97% 5 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy Hydroxylamine Hydrochloride From Bulk Industrial Chemical Supplier [chemicalbull.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. O-[(2,4-dimethylphenyl)methyl]hydroxylamine hydrochloride | C9H14ClNO | CID 156027744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. isca.me [isca.me]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ethz.ch [ethz.ch]
- 19. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0289968) [np-mrd.org]
- 23. mdpi.com [mdpi.com]
- 24. (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine | C10H13NO | CID 96885363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Hydroxylamine, n-ethyl-, hydrochloride [webbook.nist.gov]
- 26. prepchem.com [prepchem.com]
